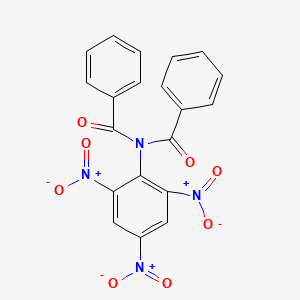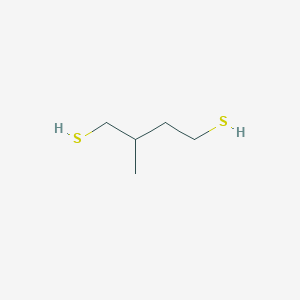
2-Methylbutane-1,4-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutane-1,4-dithiol is an organic compound with the molecular formula C5H12S2 It is a dithiol, meaning it contains two thiol (-SH) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,4-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-butanediol with thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically proceeds as follows:
C5H12O2+2H2S→C5H12S2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbutane-1,4-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Hydrocarbons (C5H12)
Substitution: Alkylated thiols (R-S-R’)
Applications De Recherche Scientifique
2-Methylbutane-1,4-dithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of thiol-disulfide exchange reactions, which are important in protein folding and function.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylbutane-1,4-dithiol involves its thiol groups, which can undergo redox reactions. These reactions are crucial in various biological processes, such as the formation and breaking of disulfide bonds in proteins. The compound can interact with molecular targets like enzymes and proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
2-Methylbutane (Isopentane): A branched-chain hydrocarbon with similar structural features but lacking thiol groups.
1,4-Butanedithiol: Another dithiol with a similar structure but without the methyl group.
Propriétés
Numéro CAS |
6943-89-1 |
|---|---|
Formule moléculaire |
C5H12S2 |
Poids moléculaire |
136.3 g/mol |
Nom IUPAC |
2-methylbutane-1,4-dithiol |
InChI |
InChI=1S/C5H12S2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3 |
Clé InChI |
JMCFBCWREVSFFF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
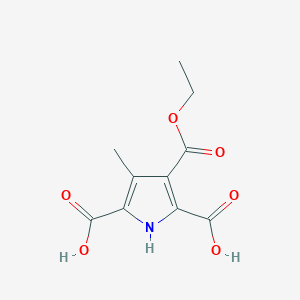
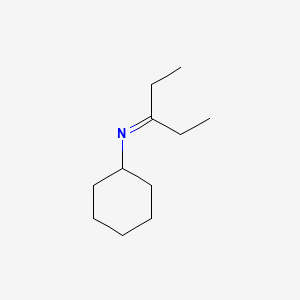


![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)

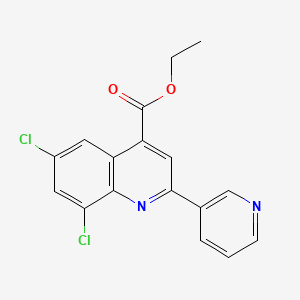
![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
